

Application Notes & Protocols: Isomalt in Hot-Melt Extrusion (HME)

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Compound of Interest

Compound Name: *Isomalt*

Cat. No.: *B1678288*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Isomalt**, a disaccharide sugar alcohol, is gaining attention as a promising carrier for pharmaceutical formulations prepared via hot-melt extrusion (HME).^{[1][2]} It is a crystalline, non-hygroscopic excipient composed of an equimolar mixture of 1-O- α -D-glucopyranosyl-D-mannitol-dihydrate (GPM) and 6-O- α -D-glucopyranosyl-D-sorbitol (GPS).^{[2][3][4]} Its favorable thermal properties, low hygroscopicity, good taste, and ability to enhance the solubility of certain active pharmaceutical ingredients (APIs) make it a viable alternative to traditional polymeric carriers in HME processes.^{[1][5][6][7]}

HME processing transforms crystalline **isomalt** into an amorphous form, which can significantly improve its tableting properties and be used to create amorphous solid dispersions (ASDs) of poorly soluble drugs.^{[5][8][9][10]} This document provides detailed application notes and protocols for utilizing **isomalt** in HME for pharmaceutical applications.

Physicochemical Properties of Isomalt for HME

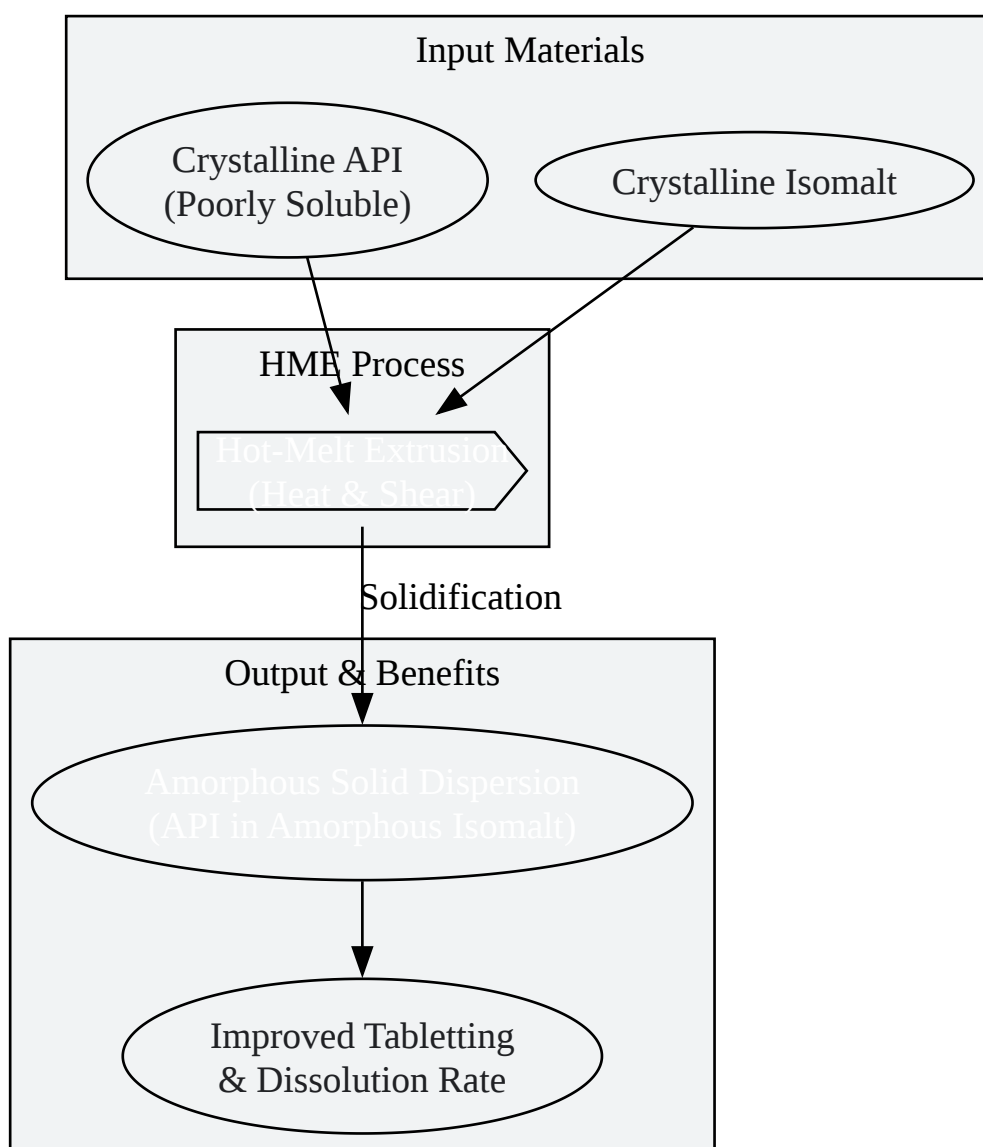
Isomalt's suitability for HME is dictated by its thermal and physical characteristics. Understanding these properties is crucial for defining the processing window.

Property	Value	Notes & Significance for HME
Melting Point (Tm)	145 - 150 °C[3][4]	Defines the lower limit for the processing temperature to ensure complete melting and drug dissolution.
Decomposition Temperature	> 160 °C[3]	Sets the upper limit for the processing temperature to avoid thermal degradation of the carrier.[3]
Glass Transition Temp (Tg)	~ 60 °C (for the amorphous state)[4]	Important for the stability of the final amorphous extrudate. Storage below Tg is required to prevent recrystallization.
Melt Viscosity	Very Low[1][2]	The low viscosity of molten isomalt facilitates processing and allows for direct moulding or casting of tablets from the melt.[1][2]
Hygroscopicity	Low (absorbs minimal water up to 85% RH)[3]	This property contributes to the physical stability of isomalt-based formulations.[3] However, the amorphous form created by HME is more susceptible to moisture-induced recrystallization.[5][8]
Thermal & Chemical Stability	Very Good[3][11]	Isomalt is chemically stable for years under normal conditions and shows no molecular changes when melted.[3][11] It is resistant to acids and microbial influences.[3][11]

Application in Hot-Melt Extrusion

Isomalt serves as a hydrophilic carrier in HME, primarily for the development of amorphous solid dispersions to enhance the dissolution of poorly soluble drugs.[\[2\]](#)[\[5\]](#)

Key Process & Outcome: The HME process utilizes heat and shear to melt the **isomalt** and disperse the API within it.[\[12\]](#)[\[13\]](#) Upon cooling, the molten mixture solidifies, trapping the API in an amorphous state within the amorphous **isomalt** matrix.[\[5\]](#)[\[8\]](#) This transformation from a crystalline to an amorphous system is the primary mechanism for improving dissolution rates and bioavailability.[\[14\]](#)



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Challenges: The primary challenge with extruded **isomalt** is the potential for recrystallization of the amorphous phase, particularly in the presence of atmospheric moisture.[5][8] This can lead to agglomeration of the powdered extrudate and a decrease in the dissolution advantage over time.[8] Careful control of post-extrusion storage conditions is therefore critical.

Experimental Protocols

This section outlines a general protocol for preparing and characterizing **isomalt**-based extrudates.

Protocol 1: Preparation of Isomalt-Based Solid Dispersions via HME

1. Materials & Equipment:

- **Isomalt** (e.g., galenIQ™ 990)[5]
- Active Pharmaceutical Ingredient (API)
- Co-rotating Twin-Screw Extruder (e.g., 11 mm Prism EuroLab)[12][13]
- Blender (e.g., V-blender)
- Milling equipment (e.g., comminuting mill)[12]
- Sieves (e.g., USP mesh screen #35)[12]

2. Pre-Extrusion Preparation:

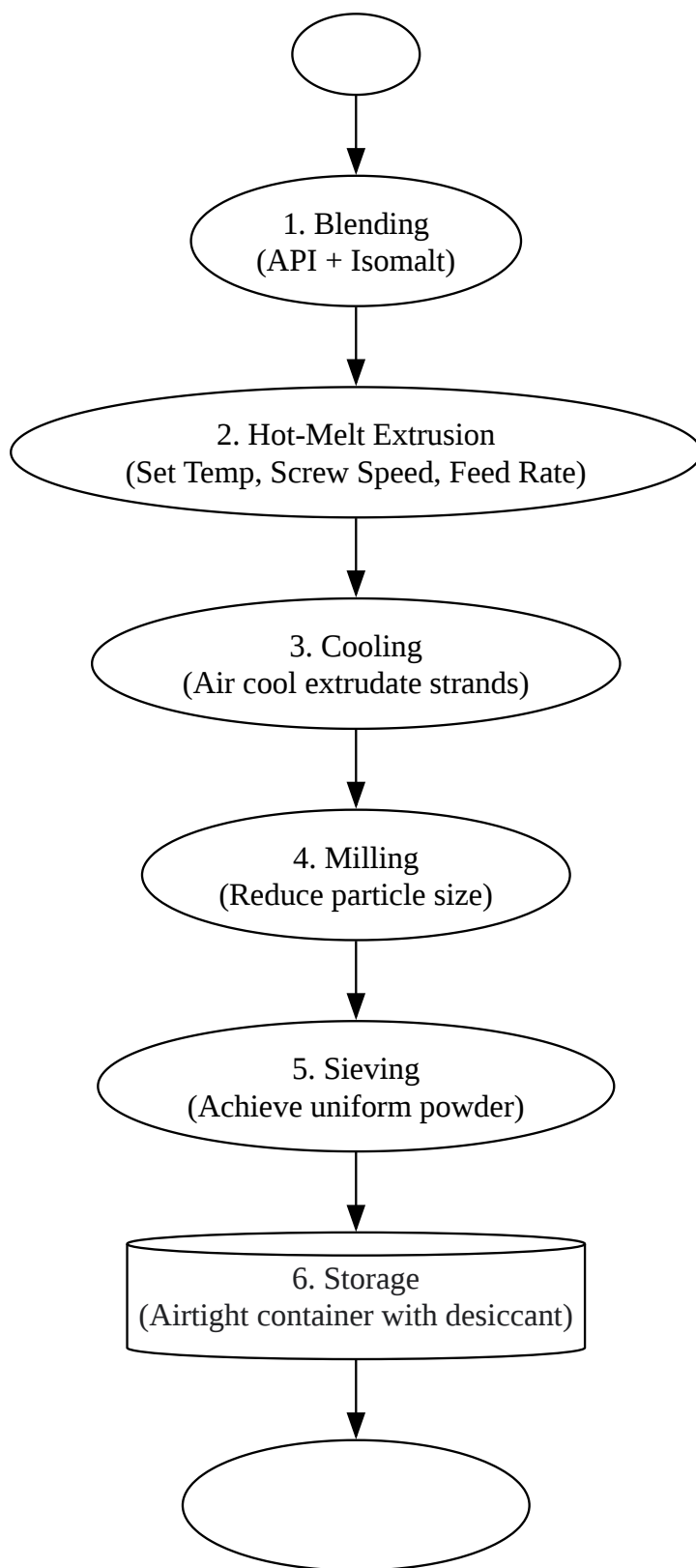
- Accurately weigh the required amounts of **isomalt** and API. A common drug loading for initial trials is between 10-50% w/w.[5]
- Combine the materials in a blender and mix for 15-20 minutes to ensure a homogenous physical mixture.

3. Hot-Melt Extrusion Process:

- Set up the extruder with a suitable screw configuration, typically including conveying and mixing zones.[\[12\]](#)[\[13\]](#)
- Establish the temperature profile for the extruder barrel. Based on **isomalt**'s thermal properties, a profile can be set as follows:
 - Feed Zone: 40-60 °C[\[15\]](#)
 - Transition/Compression Zones: 90-130 °C[\[15\]](#)
 - Metering/Die Zones: 145-155 °C (This must be above **isomalt**'s T_m but below its decomposition temperature).[\[3\]](#)
- Set the screw speed. A typical starting range is 50-150 RPM.[\[12\]](#)
- Calibrate the powder feeder to deliver the physical mixture at a consistent rate.
- Start the extruder and allow the system to reach thermal equilibrium.
- Begin feeding the powder blend into the extruder. Monitor the process parameters (torque, pressure, melt temperature) to ensure a stable extrusion process.[\[12\]](#)

4. Post-Extrusion Processing:

- Collect the extrudate strands on a conveyor belt and allow them to cool to ambient temperature.[\[12\]](#)
- Mill the cooled, brittle extrudates into a powder using a comminuting mill.[\[12\]](#)
- Sieve the milled powder to obtain a uniform particle size distribution.[\[12\]](#)
- Store the final powder in airtight containers with desiccant to protect from moisture.[\[12\]](#)



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Protocol 2: Characterization of Isomalt Extrudates

1. Differential Scanning Calorimetry (DSC):

- Purpose: To confirm the amorphous nature of the extrudate and determine its glass transition temperature (T_g).
- Method:
 - Accurately weigh 5-10 mg of the milled extrudate into an aluminum DSC pan and seal it.
 - Heat the sample under a nitrogen purge from ambient temperature to ~180 °C (above the melting point of **isomalt**) at a rate of 10 °C/min.
 - Cool the sample rapidly to below the expected T_g (e.g., 0 °C).
 - Reheat the sample at 10 °C/min to ~180 °C. The T_g is observed as a stepwise change in the heat flow during the second heating scan. The absence of a melting endotherm confirms the amorphous state.[\[8\]](#)[\[16\]](#)

2. X-Ray Powder Diffraction (XRPD):

- Purpose: To verify the absence of crystallinity in the API and **isomalt** after extrusion.
- Method:
 - Pack the milled extrudate powder into a sample holder.
 - Scan the sample over a 2θ range of 5° to 40°.
 - An amorphous sample will show a characteristic "halo" pattern, whereas a crystalline sample will exhibit sharp Bragg peaks.[\[5\]](#)[\[8\]](#)

3. In Vitro Dissolution Testing:

- Purpose: To compare the dissolution rate of the API from the HME solid dispersion against the pure drug or a physical mixture.
- Method:

- Use a USP Apparatus I (basket) or II (paddle).[17]
- The dissolution medium should be selected based on the API's properties (e.g., 900 mL of 0.1 N HCl or phosphate buffer).[18]
- Maintain the temperature at 37 ± 0.5 °C.
- Add a precisely weighed amount of the extrudate powder (or a tablet compressed from it) to the dissolution vessel.
- Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
- Analyze the API concentration in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Studies show that drug release from **isomalt**-based extrudates can be very rapid, with over 80% release within 20 minutes for some formulations.[19]

Formulation Data and Performance

The following table summarizes data from studies using **isomalt** in HME.

Formulation	Drug (Loading)	Key Finding	Performance Outcome
Isomalt / Paracetamol	Paracetamol (50% w/w)	Co-extrusion transformed isomalt into an amorphous form, dramatically improving tableting properties.[5][8][19]	Hard tablets with fast dissolution (>80% release in 20 min) were produced.[8][19]
Isomalt / Hydrochlorothiazide (HCT)	HCT (1% w/w)	HCT was rendered amorphous in the isomalt carrier after extrusion.[19]	Moulded tablets yielded a fast dissolution rate, with ~60% of HCT released within 20 minutes.[19]
Isomalt / Indomethacin (IMC)	IMC (up to 30% w/w)	Isomalt was a suitable carrier for preparing solid dispersions by the melt method, showing better physical stability than PVP-based dispersions at high humidity.[14]	Dissolution rates were significantly increased compared to the physical mixture and pure drug.[14]

Conclusion:

Isomalt is a versatile and effective carrier for hot-melt extrusion, offering a viable path to producing amorphous solid dispersions with enhanced dissolution rates and improved tableability.[5][8] Its well-defined thermal properties, low melt viscosity, and good stability profile make it an attractive excipient for HME applications.[1][2][3] However, researchers must remain cognizant of the potential for moisture-induced recrystallization of the amorphous form and implement appropriate controls in post-extrusion handling and storage to ensure long-term product stability.[5][8]

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